5-(Aminomethyl)-4-methylthiazol-2-amine dihydrochloride
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Overview
Description
5-(Aminomethyl)-4-methylthiazol-2-amine dihydrochloride is a chemical compound with a thiazole ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amine and thiazole functional groups makes it a versatile compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-methylthiazol-2-amine dihydrochloride typically involves the reaction of 4-methylthiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-methylthiazol-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
5-(Aminomethyl)-4-methylthiazol-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-methylthiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)thiazole
- 4-Methylthiazole
- 2-Aminomethylthiazole
Uniqueness
5-(Aminomethyl)-4-methylthiazol-2-amine dihydrochloride is unique due to the presence of both the aminomethyl and methyl groups on the thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11Cl2N3S |
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Molecular Weight |
216.13 g/mol |
IUPAC Name |
5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-3-4(2-6)9-5(7)8-3;;/h2,6H2,1H3,(H2,7,8);2*1H |
InChI Key |
FDYLQRBXKVTWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CN.Cl.Cl |
Origin of Product |
United States |
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